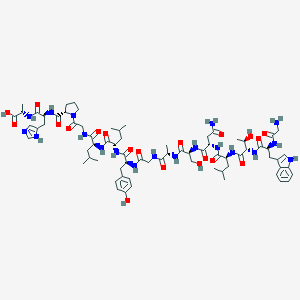

Galanin (1-15)

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXLDVDBPRBBLT-GDRYISODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H105N19O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150160 | |

| Record name | Galanin (1-15) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112747-70-3 | |

| Record name | Galanin (1-15) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanin (1-15) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Galanin 1 15 Action

Galanin Receptor Subtype Interactions

The biological effects of Galanin (1-15) are initiated by its binding to and activation of galanin receptors (GalRs), which are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgresearchgate.net There are three main subtypes of galanin receptors: GalR1, GalR2, and GalR3. wikipedia.orgresearchgate.net

Differential Affinities for Galanin Receptor Subtypes (GalR1, GalR2, GalR3)

While the full-length galanin peptide binds with high affinity to all three receptor subtypes, the N-terminal fragment Galanin (1-15) exhibits a more nuanced interaction profile. tandfonline.com Notably, scientific evidence suggests the existence of specific binding sites for Galanin (1-15) in the rat brain, particularly in regions like the dorsal hippocampus, which have a low density of high-affinity binding sites for the full-length galanin (1-29). This observation has led to the hypothesis that a specific receptor configuration may have a higher affinity for the N-terminal fragment.

A significant development in understanding the differential affinity of Galanin (1-15) is the proposition of GalR1-GalR2 heteromers. researchgate.netfrontiersin.org It is suggested that the formation of these heterodimeric complexes creates a binding pocket that preferentially recognizes and is activated by Galanin (1-15) over the full-length peptide. researchgate.netnih.gov This preferential binding to the GalR1 protomer within the heteromer is thought to be a key mechanism for the specific signaling actions of Galanin (1-15). nih.govresearchgate.netnih.gov

Binding Characteristics of Galanin (1-15) at Galanin Receptors

The N-terminal region of galanin is critical for its interaction with galanin receptors. Structural and functional studies have highlighted the importance of specific amino acid residues within the 1-15 sequence for receptor binding and activation. The binding of Galanin (1-15) is characterized by its ability to induce conformational changes in the receptor, leading to the activation of intracellular signaling pathways.

While precise, universally agreed-upon binding affinity values (such as Ki or IC50) for Galanin (1-15) at each of the monomeric GalR1, GalR2, and GalR3 receptors are not extensively documented in comparative tables, the functional data strongly support its potent activity, particularly at the aforementioned GalR1-GalR2 heterocomplexes. The interaction is of a high-affinity nature, sufficient to elicit significant physiological responses.

Modulation of Receptor Function by Galanin (1-15) Analogs

Furthermore, Galanin (1-15) has been shown to modulate the function of other, non-galanin, G-protein coupled receptors through the formation of heteroreceptor complexes. A notable example is the interaction with the serotonin (B10506) 5-HT1A receptor. frontiersin.org The formation of a GalR1-GalR2-5-HT1A heterotrimer has been postulated to explain why Galanin (1-15), but not the full-length galanin, can antagonistically modulate 5-HT1A receptors in specific brain regions. frontiersin.org

Intracellular Signaling Pathways Mediated by Galanin (1-15)

The binding of Galanin (1-15) to its cognate receptors initiates a cascade of intracellular events that ultimately mediate its biological effects. These signaling pathways are primarily dictated by the type of G-protein to which the activated receptor couples.

G-Protein Coupled Receptor Signaling Cascades

The three galanin receptor subtypes are known to couple to different families of heterotrimeric G-proteins, leading to distinct downstream signaling events.

GalR1 and GalR3 predominantly couple to Gi/o proteins. nih.govmdpi.com Activation of this pathway by a ligand such as Galanin (1-15) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This reduction in cAMP can affect the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). nih.govmdpi.com Studies on GalR1-GalR2 heteromers have shown that Galanin (1-15) is more potent than full-length galanin in inhibiting forskolin-induced increases in cAMP, suggesting a preferential activation of the Gi/o-mediated pathway through the GalR1 protomer. nih.gov

GalR2 primarily couples to Gq/11 proteins. nih.gov Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The preferential action of Galanin (1-15) at the GalR1-GalR2 heteromer appears to favor the Gi/o signaling cascade associated with the GalR1 protomer, leading to a more pronounced inhibition of adenylyl cyclase. nih.govnih.gov

| Receptor Subtype | Primary G-Protein Coupling | Key Signaling Pathway |

| GalR1 | Gi/o | Inhibition of Adenylyl Cyclase ↓ cAMP |

| GalR2 | Gq/11 | Stimulation of Phospholipase C ↑ IP3, ↑ DAG, ↑ Ca2+ |

| GalR3 | Gi/o | Inhibition of Adenylyl Cyclase ↓ cAMP |

| GalR1-GalR2 Heteromer | Preferential Gi/o (via GalR1) | Enhanced inhibition of Adenylyl Cyclase by Galanin (1-15) |

Modulation of Ion Channel Activity

A crucial aspect of galanin signaling is its ability to modulate neuronal excitability, often through the regulation of ion channel activity. The activation of Gi/o-coupled receptors, such as GalR1, by Galanin (1-15) can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. mdpi.com The opening of these channels allows for the efflux of potassium ions, which hyperpolarizes the cell membrane and makes the neuron less likely to fire an action potential. This inhibitory effect on neuronal activity is a key mechanism underlying many of the physiological roles of galanin. There is electrophysiological evidence for a hyperpolarizing, Galanin (1-15)-selective receptor on hippocampal CA3 pyramidal neurons, consistent with the activation of potassium channels.

Influence on Adenylyl Cyclase Activity and cAMP Synthesis

Galanin (1-15) has been demonstrated to inhibit adenylyl cyclase activity, particularly when stimulated by forskolin. This inhibitory action is mediated through the activation of GalR1 and GalR3 receptors, which are coupled to inhibitory G proteins (Gi/o). The subsequent decrease in intracellular cyclic AMP (cAMP) levels affects the activity of protein kinase A (PKA) and downstream signaling pathways. This mechanism is a key component of the inhibitory neuromodulatory role of galanin and its N-terminal fragments.

Effects on Phospholipase C Activity

The full-length galanin peptide has been shown to stimulate phospholipase C (PLC) activity, an effect that is mediated by the GalR2 receptor, which couples to Gq/11 proteins. frontiersin.orgscispace.com This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). While the direct effects of Galanin (1-15) on phospholipase C are not as extensively documented, the interaction of N-terminal fragments with GalR2 suggests a potential role in modulating this signaling pathway.

Structure-Activity Relationships of Galanin (1-15) and its Analogs

The biological activity of Galanin (1-15) is intrinsically linked to its primary amino acid sequence. Specific residues within this N-terminal fragment are crucial for receptor interaction and the subsequent initiation of intracellular signaling cascades.

Importance of N-Terminal Amino Acids for Receptor Interaction and Biological Activity

The N-terminal region of galanin is highly conserved across species, underscoring its functional significance. mdpi.com Research has consistently demonstrated that the initial amino acids of Galanin (1-15) are indispensable for high-affinity binding to galanin receptors and for eliciting a biological response. The first 15 amino acids of galanin are considered to contain the essential components for its agonist activity. nih.gov The N-terminal end is crucial for the peptide's biological activity, and even minor modifications in this region can dramatically alter its pharmacological profile. mdpi.comnih.gov For instance, the removal of the first two amino acids results in a complete loss of receptor affinity. nih.gov

Impact of Specific Amino Acid Substitutions on Receptor Binding and Efficacy

The substitution of specific amino acids within the Galanin (1-15) sequence has been a valuable tool for elucidating the molecular determinants of its interaction with galanin receptors. These studies have revealed that certain residues act as "pharmacophores," being directly involved in the binding and activation of the receptors.

Notably, the tryptophan residue at position 2 (Trp2) has been identified as being critical for high-affinity binding to galanin receptors. jpp.krakow.pl Substitution of this residue often leads to a significant reduction in binding affinity and biological activity. nih.gov For example, replacing the naturally occurring L-Trp2 with its D-isomer, D-Trp2, results in a fragment with markedly reduced activity. nih.gov

The following interactive table summarizes the effects of various N-terminal fragments and analogs of galanin on receptor binding, providing insights into the structure-activity relationship.

| Compound | Description | Effect on Receptor Binding/Activity |

| Galanin (1-29) | Full-length porcine/rat galanin | High affinity for GalR1, GalR2, and GalR3 |

| Galanin (1-15) | N-terminal fragment | Retains high affinity and agonist activity |

| Galanin (2-29) | N-terminal truncated fragment | Reduced affinity, particularly for GalR1 |

| Galanin (3-29) | N-terminal truncated fragment | Greatly reduced or no affinity |

| [D-Trp2]Galanin (1-16) | Analog with D-Tryptophan at position 2 | Significantly reduced biological activity |

Further research into the structure-activity relationships of Galanin (1-15) and its analogs continues to provide a deeper understanding of the molecular basis of galaninergic signaling and offers opportunities for the design of novel therapeutic agents targeting this complex system.

Development and Characterization of Galanin (1-15) Antagonists and Partial Agonists

The N-terminal fragment of galanin, Galanin (1-15), has been identified as a biologically active peptide, in some cases with actions distinct from the full-length galanin (1-29) peptide. frontiersin.orgoup.com This has spurred significant research into the development of specific antagonists and partial agonists to delineate the physiological roles of Galanin (1-15) and its interactions with galanin receptor subtypes (GalR1, GalR2, and GalR3).

The development of such ligands has largely focused on two main strategies: the creation of chimeric peptides and the systematic modification of the Galanin (1-15) sequence itself. These efforts have been crucial for understanding the structure-activity relationships that govern ligand binding and functional activity at galanin receptors.

Galanin (1-15) Antagonists

The quest for galanin antagonists has yielded several chimeric peptides that incorporate the N-terminal sequence of galanin. M15, a well-known galanin antagonist, is a chimeric peptide consisting of galanin (1-13) linked to the substance P fragment (5-11). nih.gov Similarly, the antagonist M40 is able to block the cardiovascular responses elicited by the N-terminal fragment Galanin (1-15). frontiersin.org These chimeric molecules have been instrumental in blocking the effects of both galanin and its N-terminal fragments in various physiological models. jneurosci.org For instance, M35 has been used to antagonize the modulation of serotonin 5-HT1A receptors by Galanin (1-15) in the dorsal hippocampus. oup.com

In addition to chimeric peptides, direct modifications to the Galanin (1-15) sequence have produced potent antagonists. Research has shown that substitutions at specific positions within the peptide are critical for shifting its function from agonistic to antagonistic. For example, synthetic Galanin (1-15) analogues such as [D-Thr6,D-Trp8,9]galanin(1-15)ol and [D-Trp8,9]galanin(1-15)ol were identified as potent antagonists of galanin's inhibitory effect on glucose-induced insulin (B600854) release. nih.gov Further studies have indicated that analogues with modifications at positions 9, 10, and 11, specifically [Phe(9)]GAL(1-15)NH2 and [Pro(11)]GAL(1-15)NH2, can act as key compounds for developing more potent galanin antagonists. researchgate.net

| Compound | Description | Observed Antagonistic Effect |

|---|---|---|

| M15 | Chimeric peptide: Galanin(1-13)-Substance P(5-11) | Blocks galanin-induced effects in various systems. nih.govjneurosci.org |

| M35 | Chimeric peptide: Galanin(1-13)-Bradykinin(2-9)amide | Antagonizes Galanin(1-15) modulation of 5-HT1A receptors. oup.com |

| M40 | Chimeric peptide: Galanin(1-13)-[spantide] | Blocks cardiovascular responses to Galanin(1-15). frontiersin.org |

| [D-Thr6,D-Trp8,9]galanin(1-15)ol | Galanin(1-15) analogue with D-amino acid substitutions | Potent antagonist of galanin-mediated inhibition of insulin release. nih.gov |

| [D-Trp8,9]galanin(1-15)ol | Galanin(1-15) analogue with D-amino acid substitutions | Antagonist of galanin-mediated inhibition of insulin release. nih.gov |

| [Phe(9)]GAL(1-15)NH2 | Galanin(1-15) analogue with substitution at position 9 | Antagonist of galanin-mediated inhibition of insulin secretion. researchgate.net |

| [Pro(11)]GAL(1-15)NH2 | Galanin(1-15) analogue with substitution at position 11 | Antagonist of galanin-mediated inhibition of insulin secretion. researchgate.net |

Galanin (1-15) Partial Agonists

In the process of developing antagonists, researchers have also characterized several Galanin (1-15) analogues that exhibit partial agonist activity. These compounds bind to the receptor and elicit a response that is weaker than that of the full agonist. Their characterization is vital for understanding the nuances of receptor activation.

A notable example is the porcine galanin analogue [Lys14]pGal(1-15)-NH2. Studies using isolated rat gastric fundus strips demonstrated that this compound acts as a contractile agent but is less potent and has a significantly lower maximal response compared to the native peptide. nih.govkarger.comscite.ai When co-administered with full-length galanin, [Lys14]pGal(1-15)-NH2 shifted the concentration-contraction curves to the right, a characteristic feature of a partial agonist. nih.govkarger.com The pA2 value, a measure of antagonist potency, for [Lys14]pGal(1-15)-NH2 was determined to be 8.23. nih.gov

Interestingly, some of the chimeric peptides designed as antagonists, such as M15 and C7, have been shown to act as partial agonists in certain experimental settings. For instance, in the arcuate nucleus of the hypothalamus, both M15 and C7 caused a reduction in synaptic transmission on their own, indicating partial agonist activity. When applied concurrently with galanin, a further depression of synaptic transmission was observed. jneurosci.org This context-dependent activity highlights the complexity of galanin receptor pharmacology and suggests that the functional outcome of ligand binding can be influenced by the specific receptor subtype and tissue environment.

| Compound | System Studied | Key Findings | Pharmacological Values |

|---|---|---|---|

| [Lys14]pGal(1-15)-NH2 | Rat isolated gastric fundus | Less potent contractile agent than pGal(1-29)-NH2 with a lower maximal response. nih.govkarger.comscite.ai Shifts the concentration-contraction curve of the full agonist to the right. nih.gov | EC50: 74.1 nmol/l (vs. 43.7 nmol/l for pGal(1-29)-NH2). nih.govscite.ai pA2: 8.23 nih.gov |

| M15 | Arcuate nucleus of the hypothalamus | Caused a moderate depression in synaptic transmission, indicating partial agonist activity. jneurosci.org | N/A |

| C7 | Arcuate nucleus of the hypothalamus | Caused a reduction in synaptic transmission, indicating partial agonist activity. jneurosci.org | N/A |

Structure-Activity Relationship Insights

The development of these antagonists and partial agonists has provided significant insight into the structure-activity relationship of Galanin (1-15). It is well-established that the N-terminal portion of galanin is critical for its biological activity. nih.govnih.gov Studies on various analogues of Galanin (1-15) have demonstrated that the integrity of the first four N-terminal amino acids is essential for the full biological action of the peptide in systems like the rat gastric fundus. nih.gov Furthermore, the substitution, addition, or deletion of amino acid residues at positions 2, 3, 4, and 6 can significantly alter the ability of the analogues to interact with galanin receptors. nih.gov The finding that modifying position 14 can convert an agonist into a partial agonist suggests this position is an attractive target for designing pure antagonists for gastrointestinal smooth muscles. nih.gov

Physiological and Pathophysiological Roles of Galanin 1 15

Central Nervous System Modulation

The N-terminal fragment of galanin, Galanin (1-15), is an active neuropeptide within the central nervous system (CNS) that demonstrates distinct and potent modulatory effects on neuronal activity and neurotransmitter systems. oup.com This fragment interacts with galanin receptors, sometimes with different affinities and functional outcomes compared to the full-length galanin (1-29) peptide, highlighting its significance in the intricate regulation of brain function. oup.comdiva-portal.org

Galanin (1-15) plays a crucial role as an inhibitory neuromodulator, influencing the release of several key neurotransmitters and affecting the excitability of neurons in various brain regions. pnas.org Its actions are critical in circuits that govern complex physiological and behavioral processes.

Galanin is a recognized inhibitor of acetylcholine (ACh) release in the hippocampus, a brain region vital for learning and memory. nih.govunifr.ch This inhibitory action is particularly prominent in the ventral hippocampus, where a high density of galanin binding sites is found on cholinergic nerve terminals originating from septal afferents. nih.govnih.gov Both in vivo and in vitro studies have demonstrated that galanin application leads to a concentration-dependent inhibition of evoked ACh release in this subregion. nih.gov For instance, in vitro experiments on slices from the ventral hippocampus showed that galanin inhibited potassium-evoked release of [3H]acetylcholine with an IC50 value of approximately 50 nM. nih.govnih.gov Conversely, galanin has little to no effect on ACh release in the dorsal hippocampus. nih.govnih.gov This regional specificity suggests a targeted role for galanin in modulating cholinergic transmission within specific hippocampal circuits. unifr.ch The inhibitory effect of galanin on hippocampal acetylcholine transmission is considered a primary mechanism through which it impairs cognitive processes. unifr.ch

| Brain Region | Effect of Galanin | Experimental Model | Key Finding |

|---|---|---|---|

| Ventral Hippocampus | Inhibition of Acetylcholine Release | In vivo microdialysis (rat) | Galanin fully inhibited scopolamine-stimulated ACh release. nih.govnih.gov |

| Ventral Hippocampus | Inhibition of Acetylcholine Release | In vitro slice preparation (rat) | Inhibited K+-evoked [3H]ACh release with an IC50 of ~50 nM. nih.govnih.gov |

| Dorsal Hippocampus | No effect on Acetylcholine Release | In vivo / In vitro (rat) | Galanin did not inhibit ACh release. nih.govunifr.ch |

Galanin and its N-terminal fragments, including galanin (1-15), have been shown to inhibit the release of glutamate, the primary excitatory neurotransmitter in the brain. nih.govnorthwestern.edunih.gov Studies using in vitro slice preparations of the rat arcuate nucleus of the hypothalamus demonstrated that galanin (1-15) produces a robust depression of evoked glutamatergic excitatory postsynaptic currents (EPSCs). nih.govnih.gov This effect indicates a presynaptic site of action. nih.govnorthwestern.edu Specifically, application of 100 nM galanin (1-15) resulted in a significant depression of these currents. nih.govjneurosci.org This reduction in excitatory tone is another mechanism through which galanin can influence neuronal excitability and synaptic plasticity, potentially contributing to its effects on cognition. unifr.ch The inhibition of glutamate release by galanin has also been observed in the hippocampus. unifr.chjneurosci.org

| Compound | Concentration | Effect on Evoked EPSCs | Experimental Preparation |

|---|---|---|---|

| Galanin (1-15) | 100 nM | 56.56% ± 7.28% inhibition | Rat arcuate nucleus slices nih.govjneurosci.org |

Galanin (1-15) distinctively modulates the serotonin (B10506) system, particularly through interactions with 5-HT1A receptors, which are key in regulating mood and anxiety. nih.govnih.gov Unlike the full-length galanin (1-29), galanin (1-15) produces a concentration-dependent modulation of 5-HT1A receptors in membrane preparations from the rat dorsal hippocampus. nih.gov Specifically, galanin (1-15) increases the dissociation constant (Kd) of the 5-HT1A receptor radioligand [3H]8-OH-DPAT, with a maximal effect of approximately 65% at a concentration of 3 nM, indicating a reduction in the affinity of the 5-HT1A receptor. nih.gov This effect is not observed with galanin (1-29) and can be counteracted by a galanin antagonist, suggesting it is mediated by a specific galanin receptor subtype that preferentially recognizes N-terminal fragments. nih.gov Research indicates that galanin (1-15) can form heteroreceptor complexes with GalR1, GalR2, and 5-HT1A receptors in the raphe-hippocampal system, which may underlie its ability to enhance the effects of 5-HT1A receptor agonists. nih.govmdpi.com

Galanin is known to modulate the release of noradrenaline (norepinephrine), a neurotransmitter involved in arousal, stress, and mood. pnas.orgahajournals.orgnih.gov Studies on rat hypothalamic and spinal cord slices have shown that galanin can inhibit the stimulation-evoked release of noradrenaline in a concentration-dependent manner. ahajournals.orgnih.gov For instance, in the dorsal spinal cord, galanin reduced the evoked release by a maximum of 27%. nih.gov This inhibitory action appears to be mediated by galanin receptors located on noradrenergic nerve terminals. nih.gov While much of the research has focused on the full-length peptide, the coexistence of galanin with noradrenaline in neurons of the locus coeruleus suggests that its fragments could also play a significant role in modulating noradrenergic transmission under conditions of high neuronal activity, such as stress. pnas.orgnih.govdovepress.com

The modulatory effects of galanin on neurotransmitter systems have significant consequences for cognitive functions, particularly learning and memory. pnas.orgmdpi.com The central administration of galanin in rodents has been shown to impair performance in a variety of learning and memory tasks, including those assessing spatial learning. pnas.orgunifr.ch This cognitive impairment is strongly linked to galanin's inhibitory actions on cholinergic and glutamatergic transmission within the hippocampus. pnas.orgunifr.ch

Research has demonstrated that the memory impairment caused by galanin correlates with an in vivo inhibition of both long-term potentiation (LTP), a cellular correlate of learning, and the phosphorylation of cAMP response element-binding protein (CREB). unifr.chnih.gov CREB is a crucial transcription factor for memory consolidation, and its inhibition by galanin provides a molecular mechanism for the peptide's effects on cognitive processes. nih.gov The activation of GalR1 receptors, which are coupled to the inhibition of adenylyl cyclase, is thought to mediate this effect. unifr.chnih.gov The involvement of galanin and its receptors in cognitive functions has implicated them as potential factors in neurodegenerative conditions like Alzheimer's disease, where cholinergic deficits are a key feature. pnas.orgunifr.ch

Mood Regulation and Affective Behaviors

Galanin (1-15) has been shown to be a potent modulator of mood and affective behaviors, often producing anxiogenic and depression-like effects in animal models. nih.gov

Studies have demonstrated that Galanin (1-15) induces anxiogenic-like effects in rats. scispace.com In behavioral tests such as the open field and light/dark box tests, administration of Galanin (1-15) led to behaviors indicative of increased anxiety. nih.govscispace.com These effects were observed to be stronger than those induced by the full-length galanin peptide. nih.gov

Galanin (1-15) has been found to induce strong depression-like effects in various rodent models. nih.gov In the forced swimming test and tail suspension test, Galanin (1-15) increased immobility time, a common measure of depressive-like behavior. nih.gov Furthermore, Galanin (1-15) has been shown to induce a strong anhedonia-like phenotype, a core symptom of depression characterized by a reduced ability to experience pleasure. scispace.com The interaction of Galanin (1-15) with serotonergic systems is also of note; while it can induce depressive effects on its own, it has also been found to enhance the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and escitalopram (B1671245) in animal models of depression. nih.govnih.govoup.com

| Behavioral Test | Effect of Galanin (1-15) Administration | Interpretation |

| Open Field Test | Anxiogenic-like effects observed. nih.govscispace.com | Increased anxiety. |

| Light/Dark Test | Anxiogenic-like effects observed. scispace.com | Increased anxiety. |

| Forced Swimming Test | Increased immobility. nih.gov | Depression-like behavior. |

| Tail Suspension Test | Increased immobility. nih.gov | Depression-like behavior. |

| Sucrose Preference Test | Strong anhedonia-like phenotype. scispace.comoup.com | Core symptom of depression. |

The effects of Galanin (1-15) on mood are largely mediated through its interaction with galanin receptors, particularly through the formation of heteroreceptor complexes. It has been proposed that Galanin (1-15) preferentially acts on GalR1-GalR2 heteroreceptor complexes. nih.govnih.gov The interaction of Galanin (1-15) with these complexes, especially in the dorsal hippocampus and dorsal raphe nucleus, is believed to be responsible for its depression and anxiogenic-like effects. nih.govscispace.com

Furthermore, the interplay between galanin receptors and serotonin receptors is crucial in mood regulation. Evidence suggests the existence of GalR1-5-HT1A heteroreceptor complexes, and even trimeric GalR1-GalR2-5-HT1A heteroreceptor complexes. mdpi.comfrontiersin.org Galanin (1-15), but not full-length galanin, can antagonistically modulate 5-HT1A receptors in the dorsal hippocampus. nih.govfrontiersin.org This modulation of the serotonergic system through heteroreceptor complexes likely underlies the complex effects of Galanin (1-15) on mood, including its ability to enhance the effects of antidepressant medications. nih.govmdpi.com

Neuroprotection and Neuronal Development

Galanin (1-15), a fragment of the neuropeptide galanin, demonstrates significant neuroprotective capabilities across various models of neuronal injury. Its role in safeguarding neurons from damage and promoting survival highlights its therapeutic potential in conditions characterized by neuronal loss.

Attenuation of Excitotoxic Damage

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key factor in several neurological disorders. Galanin has been shown to protect hippocampal neurons from this type of damage. nih.gov Studies have revealed that galanin's biosynthesis increases significantly following seizure activity in the brain, suggesting a natural neuroprotective response. wikipedia.org

In experimental models, the absence of galanin leads to greater hippocampal cell death in the CA1 and CA3 regions following kainate-induced excitotoxicity. nih.gov Conversely, animals overexpressing galanin exhibit reduced cell death in the hippocampus under similar conditions. nih.gov Furthermore, the application of exogenous galanin has been shown to decrease cell death in hippocampal cultures exposed to glutamate. nih.govnih.gov This protective effect is mediated, at least in part, by the activation of the second galanin receptor subtype (GALR2). nih.govnih.gov The neuroprotective actions of galanin against glutamate-induced excitotoxicity are linked to the activation of cell survival pathways, including ERK and Akt. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Kainate-induced hippocampal cell death in vivo | Galanin knockout animals showed greater cell death in CA1 and CA3 regions compared to wild-type controls. | nih.gov |

| Glutamate exposure in organotypic and dispersed primary hippocampal cultures | Galanin knockout cultures exhibited significantly more neuronal cell death than wild-type controls. | nih.gov |

| Galanin overexpressing transgenic animals | Showed less hippocampal cell death after kainate injection. | nih.gov |

| Wild-type hippocampal cultures | Exogenous galanin or a high-affinity GALR2 agonist reduced cell death when co-administered with glutamate. | nih.gov |

Neuroprotective Effects in Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of ischemia, can cause significant neuronal damage through oxidative stress, inflammation, and apoptosis. mdpi.comnih.gov Galanin has demonstrated protective effects in models of ischemic stroke. nih.gov

Studies using a middle cerebral artery occlusion (MCAO) model in mice have shown that galanin administration, both before and after the ischemic event, can reduce infarct volume and improve neurological outcomes. nih.gov This neuroprotection is associated with the inhibition of apoptosis, specifically by targeting caspase-8 and caspase-12 initiated pathways. nih.gov The GalR1 receptor subtype appears to be primarily responsible for mediating these protective effects. nih.gov Furthermore, the synthesis of galanin and its receptor, GalR1, is upregulated in the brain following a stroke, suggesting an endogenous protective response to the injury. diva-portal.org

Modulation of Cell Survival Pathways

Galanin's neuroprotective effects are intricately linked to its ability to modulate various intracellular signaling pathways that govern cell survival and apoptosis. Activation of galanin receptors, particularly GalR2, can trigger pro-survival cascades. nih.gov

One of the key mechanisms involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govpnas.org The Akt protein is a crucial regulator of cell survival, and its activation by galanin helps to counteract apoptotic signals. nih.gov Additionally, galanin has been shown to influence the expression and activity of proteins in the Bcl-2 family, which are central to the regulation of apoptosis. nih.gov For instance, galanin can down-regulate the levels of the pro-apoptotic protein Bax. nih.gov

In the context of cardiac cells, which share some survival pathways with neurons, galanin has been shown to promote autophagy and deactivate apoptotic cell death through the Forkhead box protein O1 (FoxO1) pathway. nih.govresearchgate.net This action helps to preserve mitochondrial integrity and manage cellular stress. nih.govresearchgate.net

Pain Modulation (Nociception)

Galanin plays a complex and multifaceted role in the modulation of pain signals, with its effects being dependent on the specific context, including the site of action and the dose administered. nih.gov

Influence on Pain Threshold

Galanin's influence on pain perception is biphasic. mdpi.com At low doses administered intrathecally, galanin can facilitate nociceptive responses, effectively lowering the pain threshold. pnas.org Conversely, higher doses of galanin typically produce an inhibitory effect, leading to antinociception and an increased pain threshold. nih.govmdpi.com This inhibitory role is particularly enhanced after peripheral nerve injury. nih.gov

The differential effects of galanin are thought to be mediated by different galanin receptor subtypes. The pro-nociceptive actions of low-dose galanin at the spinal cord level are mediated by GalR2 receptors. pnas.org In contrast, the antiallodynic effect of high-dose galanin in neuropathic pain models is mediated by GalR1 receptors. pnas.org

Galanin's modulation of pain extends to various brain regions involved in nociceptive processing, such as the central nucleus of the amygdala (CeA), where its administration has been shown to increase withdrawal latencies to thermal and mechanical stimuli in both normal and neuropathic rats. nih.gov

| Condition | Effect of Galanin on Pain Threshold | Mediating Receptor | Reference |

|---|---|---|---|

| Normal (low dose) | Decreased (pro-nociceptive) | GalR2 | pnas.org |

| Normal (high dose) | Increased (anti-nociceptive) | - | nih.govmdpi.com |

| Neuropathic Pain (high dose) | Increased (anti-allodynic) | GalR1 | pnas.org |

| Intra-CeA injection (normal and neuropathic) | Increased | - | nih.gov |

Epilepsy and Seizure Susceptibility

Galanin is recognized as an endogenous anticonvulsant, playing a crucial role in regulating neuronal excitability and suppressing seizure activity. nih.govnih.gov Its expression is upregulated in response to seizures, suggesting a homeostatic mechanism to dampen excessive neuronal firing. wikipedia.org

The anticonvulsant effects of galanin are primarily mediated through the activation of GalR1 and GalR2 receptors, which are expressed in the hippocampus, a brain region critical for seizure generation and propagation. oup.commums.ac.ir Activation of these receptors leads to an inhibitory effect on glutamatergic transmission, which is the primary excitatory neurotransmission system in the brain. nih.govoup.com

Studies in animal models have consistently demonstrated galanin's role in seizure control. Administration of galanin receptor agonists attenuates seizure responses, while blocking these receptors has proconvulsant effects. nih.gov Mice lacking the galanin gene or the GalR1 receptor exhibit increased susceptibility to seizures. nih.govnih.gov Conversely, overexpression of galanin in seizure pathways hinders the development of epilepsy. nih.govnih.gov These findings highlight the potential for galanin-based therapies in the treatment of epilepsy. nih.gov

Reduction of Seizure Development

The neuropeptide galanin is recognized as a potent endogenous anticonvulsant, playing a significant role in modulating neuronal excitability, particularly within the hippocampus, a key structure in the initiation and maintenance of seizures nih.govnih.govfrontiersin.org. The galaninergic system's anticonvulsant effects are primarily mediated through galanin receptors GalR1 and GalR2 pnas.orgsciopen.com. While much of the research has focused on the full-length peptide, the N-terminal fragment Galanin (1-15) is also implicated in these processes, as the N-terminal portion of galanin is crucial for its biological activity frontiersin.orgpnas.org.

Studies have shown that the N-terminal galanin-(1-16) fragment acts as an agonist at the hippocampal galanin receptor, the activation of which is linked to decreased excitability nih.gov. Galanin's protective action involves the inhibition of glutamate release and hyperpolarization of hippocampal neurons, thereby dampening seizure activity nih.gov. In animal models of status epilepticus, intrahippocampal administration of galanin can prevent or terminate seizures, and this effect is attenuated by galanin receptor antagonists nih.gov. Conversely, a deficiency in galanin or its receptors can lead to increased susceptibility to seizures frontiersin.org. For instance, mice with a null mutation for galanin are more prone to developing status epilepticus frontiersin.org. While the full-length peptide shows strong effects, the N-terminal fragment Galanin (1-15)-ol demonstrated very weak effects in depressing the c-fiber response, which is related to neuronal excitability, suggesting its role may be more nuanced compared to the parent peptide nii.ac.jp.

Endocrine System Regulation

Pancreatic Islet Function and Insulin (B600854) Secretion

Galanin (1-15), the N-terminal fragment of the full-length galanin peptide, plays a significant role in the regulation of pancreatic function by directly inhibiting insulin secretion from pancreatic β-cells nih.govjpp.krakow.plif-pan.krakow.pl. This inhibitory action has been demonstrated in studies using isolated rat pancreatic islets if-pan.krakow.pl. Both porcine galanin and its Galanin (1-15) fragment inhibit glucose-induced insulin secretion in a concentration-dependent manner jpp.krakow.plif-pan.krakow.pl. However, the N-terminal fragment generally exhibits a lower potency in this inhibition compared to the native, full-length galanin jpp.krakow.plnih.gov.

The mechanism underlying this inhibition is multifaceted. Galanin's effects are mediated through G-protein-coupled receptors, leading to the hyperpolarization of the β-cell membrane frontiersin.org. This process involves the activation of ATP-sensitive potassium (KATP) channels and the inhibition of L-type Ca2+ channels jpp.krakow.plresearchgate.net. The subsequent reduction in cytoplasmic free Ca2+ concentration is a key factor in preventing insulin exocytosis pnas.orgjpp.krakow.pl. Studies have specifically implicated the Go2 protein in mediating galanin's inhibitory signals on both KATP and Ca2+ channels in pancreatic β-cells pnas.org.

The ability of Galanin (1-15) to modulate insulin secretion is highly dependent on its specific amino acid sequence. The N-terminal portion of galanin is crucial for its biological activity, and modifications at various positions within the (1-15) fragment can dramatically alter its function, converting it from an agonist (inhibitor of insulin secretion) to an antagonist (a blocker of galanin's inhibitory effect) nih.govif-pan.krakow.plnih.gov.

Research on synthetic analogues of Galanin (1-15) has identified key amino acid residues that determine the peptide's interaction with its receptors on pancreatic cells.

Antagonistic Activity : Substitutions at certain positions can yield potent antagonists. For example, replacing Tyr⁹ with Phenylalanine ([Phe⁹]GAL(1-15)NH₂) or Leu¹¹ with Proline ([Pro¹¹]GAL(1-15)NH₂) results in analogues that not only fail to inhibit insulin secretion but actively block the inhibitory effect of native galanin nih.govresearchgate.net. The analogue [Pro¹¹]GAL(1-15)NH₂ has been shown to completely abolish the inhibitory action of galanin researchgate.net. Similarly, analogues such as [Cit¹⁴]GAL(1-15)NH₂, [Hse⁶]GAL(1-15)NH₂, and [Cle⁴]GAL(1-15)NH₂ were found to stimulate glucose-induced insulin secretion and antagonize the inhibitory effect of porcine galanin if-pan.krakow.pl.

Agonistic Activity : Conversely, other modifications can enhance the inhibitory (agonistic) properties of the fragment. Substituting Gly⁸ with its N-methylated form, sarcosine ([Sar⁸]GAL(1-15)NH₂), leads to an increased affinity for galanin receptors and a stronger inhibitory effect on insulin secretion researchgate.net.

These findings highlight that specific amino acids at positions 4, 6, 8, 9, 11, and 14 are critical for the biological action of Galanin (1-15) in the pancreas nih.govif-pan.krakow.pl.

Table 1: Effects of Galanin (1-15) Analogue Modifications on Glucose-Induced Insulin Secretion

| Analogue | Modification | Position(s) | Observed Effect on Insulin Secretion | Functional Role |

|---|---|---|---|---|

| [Phe⁹]GAL(1-15)NH₂ | Tyr to Phe | 9 | Blocks GAL-mediated inhibition nih.gov | Antagonist |

| [Pro¹¹]GAL(1-15)NH₂ | Leu to Pro | 11 | Completely abolishes GAL-mediated inhibition nih.govresearchgate.net | Antagonist |

| [Cit¹⁴]GAL(1-15)NH₂ | Arg to Cit | 14 | Stimulates secretion; antagonizes pGAL inhibition if-pan.krakow.pl | Antagonist |

| [Hse⁶]GAL(1-15)NH₂ | Met to Hse | 6 | Stimulates secretion; antagonizes pGAL inhibition if-pan.krakow.pl | Antagonist |

| [Cle⁴]GAL(1-15)NH₂ | Leu to Cle | 4 | Stimulates secretion; antagonizes pGAL inhibition if-pan.krakow.pl | Antagonist |

| [Sar⁸]GAL(1-15)NH₂ | Gly to Sar | 8 | Lowers insulin level by 21-39% researchgate.net | Agonist |

Pituitary Hormone Release

While full-length galanin is known to stimulate the release of prolactin from the anterior pituitary, structure-activity studies reveal that the N-terminal fragment Galanin (1-15) does not share this function nih.govnih.govphysiology.org. Research on dispersed rat anterior pituitary cells has shown that while porcine galanin significantly stimulates prolactin release, Galanin (1-15) has no significant prolactin-releasing activity nih.gov. This finding indicates that the structural requirements for stimulating prolactin secretion differ from those for other galanin-mediated functions, such as the inhibition of insulin release, where the (1-15) fragment retains activity nih.gov. The lack of effect of Galanin (1-15) on prolactin release suggests that amino acid residues beyond the 15th position are crucial for the peptide's interaction with the specific pituitary galanin receptors that mediate this particular biological action nih.gov.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Galanin (1-15) (porcine, rat) |

| Galanin |

| [Phe⁹]GAL(1-15)NH₂ |

| [Pro¹¹]GAL(1-15)NH₂ |

| [Sar⁸]GAL(1-15)NH₂ |

| [D-Ser⁶]GAL(1-15)NH₂ |

| [Cit¹⁴]GAL(1-15)NH₂ |

| [Hse⁶]GAL(1-15)NH₂ |

| [Cle⁴]GAL(1-15)NH₂ |

| Glucose |

| Insulin |

| Prolactin |

| Glutamate |

| Phenylalanine |

| Proline |

| Sarcosine |

| D-Serine |

| Citrulline |

| Homoserine |

| Cyclohexyl-L-leucine |

| GalR1 |

| GalR2 |

| GalR3 |

| M15 |

| M35 |

| M40 |

| 2-Ala-galanin |

| Galnon |

| Galmic |

Regulation of Growth Hormone Secretion

The N-terminal fragment Galanin (1-15) is an active component in the regulation of Growth Hormone (GH) secretion. Research in rats has demonstrated that the synthetic porcine Galanin fragment (1-15) stimulates GH secretion, an effect also observed with the full-length galanin peptide oup.com. The overarching mechanism for galanin-induced GH release is believed to be centered in the hypothalamus, where it may increase the release of Growth Hormone-Releasing Hormone (GHRH) or inhibit the release of somatostatin physiology.orgnih.govnih.gov. Studies on full-length galanin have shown it potentiates the GH response to GHRH administration in humans physiology.orgnih.govnih.gov. While the N-terminal portion of galanin is highly conserved across species and considered essential for its action, the precise, independent role of the (1-15) fragment in these hypothalamic interactions requires further elucidation oup.com. Investigations into the arcuate nucleus of the hypothalamus, a critical area for hormone regulation, found that Galanin (1-15) can depress excitatory postsynaptic currents, indicating a potential mechanism for its influence on hormone-releasing neurons jneurosci.org.

Cardiovascular System Regulation

Galanin (1-15) is deeply involved in the regulation of the cardiovascular system, exerting distinct effects at both central and peripheral levels. Its actions often differ from, and can even oppose, those of the full-length Galanin (1-29) peptide.

Central Cardiovascular Effects

When administered centrally, Galanin (1-15) produces significant changes in blood pressure and heart rate, mediated through its actions on cardiovascular control centers in the brainstem.

Intracisternal injection of Galanin (1-15) in rats elicits marked vasopressor effects, leading to an increase in mean arterial pressure, and a tachycardic response, characterized by an elevated heart rate oup.comoup.com. This is a key distinction from the full-length peptide, which typically induces a weak vasodepressor response alongside tachycardia oup.comoup.com. The cardiovascular effects induced by Galanin (1-15) can be completely blocked by the galanin receptor antagonist M40, suggesting an action mediated by a specific galanin receptor subtype oup.comoup.com.

A defining central cardiovascular action of Galanin (1-15) is its ability to modulate the baroreceptor reflex. Studies have shown that central infusion of Galanin (1-15) significantly decreases baroreceptor reflex sensitivity in rats oup.comnih.govnih.govoup.com. This effect, which involves inhibiting the reflex bradycardia normally triggered by a rise in blood pressure, is not observed with the administration of full-length Galanin (1-29) oup.comoup.com. This suggests that the N-terminal fragment plays a more prominent role than the full peptide in this specific aspect of cardiovascular regulation.

The central cardiovascular actions of Galanin (1-15) are notably different from those of Galanin (1-29). These distinctions provide functional evidence for the existence of different galanin receptor subtypes in the brainstem that recognize the N-terminal fragment.

| Feature | Galanin (1-15) | Galanin (1-29) |

| Blood Pressure Response | Vasopressor (increase) oup.comoup.com | Weak Vasodepressor (decrease) oup.comoup.com |

| Heart Rate Response | Tachycardia (increase) oup.comoup.com | Tachycardia (increase) oup.comoup.com |

| Baroreceptor Reflex | Decreases sensitivity oup.comnih.govoup.com | No effect on sensitivity oup.com |

| Effect of Antagonist M40 | Actions are blocked oup.comoup.com | Actions are not blocked oup.comoup.com |

These differences underscore that Galanin (1-15) is not merely a breakdown product but a functionally distinct neuropeptide in central cardiovascular control nih.govoup.com.

Peripheral Cardiovascular Effects and Cardioprotection

While much of the research on Galanin (1-15) has focused on its central effects, evidence is emerging for the role of N-terminal galanin fragments in peripheral cardiovascular function, particularly in cardioprotection. Studies on the closely related fragment, Galanin (2-15), have demonstrated protective effects against myocardial ischemia/reperfusion (I/R) injury. This peptide fragment was found to mitigate cardiac I/R injury, suggesting a potential therapeutic application for ischemic heart disease. Administration of galanin N-terminal fragments has been shown to reduce myocardial infarct size and improve the metabolic status of the heart muscle following an ischemic event. These findings suggest that the galaninergic system, including its N-terminal fragments, plays a significant role in the pathophysiology of cardiovascular diseases at the peripheral level and may represent a target for future cardioprotective therapies.

Role in Myocardial Ischemia/Reperfusion Injury

Galanin and its N-terminal fragments have been shown to be promising agents for the treatment of myocardial ischemia/reperfusion (I/R) injury. ovid.com Studies have demonstrated that galanin can reduce myocardial I/R injury in rats, a benefit that is associated with decreased production of reactive oxygen species (ROS) and lipid peroxidation products in the reperfused heart tissue. nih.gov

In diabetic rats, galanin has been found to decrease the size of a myocardial infarction and the plasma activity of creatine kinase-MB, a marker of heart muscle damage. nih.gov This protective effect is linked to improved mitochondrial function and a better energy state in the area of the heart at risk. nih.gov Furthermore, galanin treatment has been observed to blunt fibro-inflammatory responses and preserve mitochondrial integrity in hearts subjected to I/R. mdpi.com It also prevents myocardial apoptosis, or programmed cell death, following I/R damage. mdpi.com

The galanin fragment (2-15) has also been investigated for its cardioprotective effects. Treatment with this fragment after a period of ischemia has been shown to improve the recovery of cardiac function and reduce the size of the infarct. oncotarget.com This is accompanied by the restoration of the heart's energy state and the integrity of cell membranes. oncotarget.com In cultured heart cells, the (2-15) fragment attenuates mitochondrial ROS production and apoptosis in response to hypoxic stress. oncotarget.com Similarly, the galanin fragment (2-11) has been shown to enhance functional and metabolic recovery during reperfusion of the ischemic heart. nih.gov

Effects on Cardiac Contractility and Function

The effects of galanin peptides on cardiac function are complex and can be species-dependent. In isolated guinea pig papillary muscle, galanin has been shown to have a positive inotropic action, meaning it increases the force of contraction, and to prolong the effective refractory period. oncotarget.comnih.gov These effects may be linked to the activation of inwardly rectifying K+ channels in heart muscle cells. oncotarget.comnih.gov Under hypoxic conditions, galanin may protect the cardiac muscle from contractile disturbances by activating ATP-sensitive K+ channels. oncotarget.comnih.gov

Studies on the galanin fragment (2-11) have shown that its infusion before global ischemia or at the start of reperfusion enhances the recovery of cardiac function. nih.gov A dose-dependent effect on the recovery of cardiac output has been observed with this fragment. nih.gov

Interaction with Adrenergic and Angiotensin II Receptor Systems

The cardiovascular actions of galanin are known to involve interactions with other receptor systems, including α2-adrenergic receptors and angiotensin II type 1 receptors. oncotarget.com Intracisternal injections of galanin or its fragments (1-15) and (1-16) can produce a temporary vasopressor response followed by a decrease in mean arterial pressure, accompanied by an increase in heart rate in rats. oncotarget.com

Research indicates an antagonistic interaction between galanin and α2-adrenoceptors. nih.gov Furthermore, galanin and galanin (1-15) have been shown to differentially modulate the central cardiovascular responses of Angiotensin II. nih.gov Co-injection of threshold doses of Angiotensin II with galanin (1-15) intracisternally induces a significant vasopressor response, suggesting a synergistic interaction. nih.gov This interaction is thought to involve the AT1 and galanin receptor subtypes and may be due to allosteric receptor-receptor interactions within a GalR1–GalR2–AT1 heterotrimer. nih.gov

Gastrointestinal Tract Function

Galanin is widely distributed throughout the gastrointestinal (GI) tract and plays a crucial role in regulating its functions, including motility and secretion. nih.govdovepress.comtandfonline.com

Distribution and Innervation in Enteric Nervous System

Galanin is found in the enteric nervous system (ENS) of various species, including humans. mdpi.com It is present in the enteric neurons of both the submucosal and myenteric plexuses. nih.gov Galanin-immunoreactive nerve fibers are located in the mucous layer and the muscle layers of the GI tract. nih.gov In the human colon, galanin-like immunoreactivity has been observed in nerve cell bodies in the ganglia of the myenteric and submucous plexuses, as well as in nerve fibers that innervate all the muscle layers, the lamina propria, and epithelial cells. nih.gov

The number of ENS neurons that show galanin-immunoreactivity varies depending on the animal species and the specific part of the GI tract being studied. mdpi.com

Modulation of Gastrointestinal Motility

Galanin's effect on gastrointestinal motility is complex and can be either excitatory or inhibitory, depending on the species, the specific tissue, and the experimental conditions. sci-hub.se It can act directly on gastrointestinal smooth muscle cells or indirectly through neuromodulation. frontiersin.org

In the rat gastric fundus, porcine galanin fragments and their analogues have been shown to contract the longitudinal smooth muscle in a concentration-dependent manner. nih.gov The N-terminal amino acids of the galanin molecule are essential for this excitatory action. nih.gov The porcine galanin analogue [Lys14]pGal(1-15)-NH2 acts as a partial agonist at galanin receptors in the rat gastric fundus, being a less potent contractile agent than the full galanin molecule. nih.govscite.ai

In the guinea-pig ileum, galanin fragments have been shown to inhibit neurally evoked circular muscle contractions, with the order of potency being Galanin(1-29), galanin(2-29), and galanin(1-15). nih.gov The two N-terminal amino acid residues are crucial for this inhibitory action. nih.gov In contrast, galanin has a contractile effect on rat jejunal muscle, an effect that is direct on the smooth muscle cells. sci-hub.sephysiology.org

Species-Specific and Location-Specific Responses

The biological effects of Galanin (1-15) can differ significantly depending on the species and the specific location within the body. In the gastrointestinal tract, for instance, galanin demonstrates species-dependent effects on intestinal motility. It has a contractile effect on the jejunal muscle in rats, while in guinea pigs, it causes relaxation by inhibiting cholinergic transmission. sci-hub.se The action of galanin on human jejunal motility is similar to that observed in rats, suggesting a direct effect on smooth muscle cells. sci-hub.se

Within the central nervous system (CNS), Galanin (1-15) also elicits location-specific responses. Specific binding sites for Galanin (1-15) have been identified in various regions of the rat brain, including the dorsal hippocampus, neocortex, and striatum, areas with few high-affinity binding sites for the full-length galanin (1-29). oup.comnih.gov This suggests a distinct role for the N-terminal fragment in these brain regions. oup.comnih.gov For example, in the dorsal hippocampus of the rat brain, Galanin (1-15), but not the full-length peptide, can antagonistically modulate serotonin 5-HT1A receptors. oup.com

The following table summarizes some of the observed species-specific and location-specific responses to Galanin.

| Species | Location | Response to Galanin/Galanin (1-15) | Reference |

| Rat | Jejunum | Contraction of smooth muscle | sci-hub.se |

| Guinea Pig | Ileum | Relaxation via inhibition of cholinergic transmission | sci-hub.se |

| Human | Jejunum | Contraction of smooth muscle | sci-hub.se |

| Rat | Dorsal Hippocampus | Antagonistic modulation of 5-HT1A receptors by Galanin (1-15) | oup.com |

| Rat | Ventral Limbic Cortex | Stronger reduction of postjunctional 5-HT1A receptor recognition by N-terminal GAL fragments compared to full-length GAL | oup.com |

Regulation of Gastric Secretion (e.g., acid secretion)

Galanin and its N-terminal fragments play an inhibitory role in the regulation of gastric acid secretion. frontiersin.org This inhibition is stimulus-specific, as galanin has been shown to inhibit the acid secretion response to gastrin and gastrin-releasing substances, but not to cholinergic agents or histamine. frontiersin.org The mechanism behind this is thought to involve the suppression of endogenous histamine release from enterochromaffin-like (ECL) cells. capes.gov.brwjgnet.com

In rats, intravenous infusion of galanin dose-dependently inhibits the increase of acid secretion induced by pentagastrin and carbachol. capes.gov.br This inhibitory effect is mediated by the suppression of histamine release from ECL cells. capes.gov.br Galanin can also inhibit gastric acid secretion through a somatostatin-independent mechanism. nih.gov

The table below details the effects of galanin on gastric acid secretion in response to various secretagogues in rats.

| Secretagogue | Effect of Galanin on Acid Secretion | Reference |

| Pentagastrin | Inhibition | capes.gov.br |

| Carbachol | Inhibition | capes.gov.br |

| Histamine | No effect | capes.gov.br |

Stress Response and Inflammation

Role in Stress-Induced Physiological and Behavioral Changes

Galanin (1-15) is implicated in the modulation of stress-induced physiological and behavioral changes. Animal studies suggest that galanin has a role in stress, depression-like behavior, and anxiety. pnas.org In rats, Galanin (1-15) has been shown to induce strong depression-like and anxiogenic-like effects. nih.gov For example, administration of Galanin (1-15) in rats leads to increased immobility in the forced swimming test, a common measure of depression-like behavior. nih.gov

Galanin expression is often upregulated in response to stress. pnas.org This stress-induced activation of the galanin system is considered a potential factor in the development of depression. pnas.org Furthermore, galanin signaling is necessary for the behavioral effects of some antidepressants in animal models. nih.gov Chronic elevation of galanin in noradrenergic neurons has been shown to confer stress resilience in mice. biorxiv.org

Modulation of Stress Hormone Levels (e.g., ACTH, Corticosterone)

Galanin (1-15) can modulate the levels of stress hormones such as adrenocorticotropic hormone (ACTH) and corticosterone. In a rat model of depression (olfactory bulbectomy), the co-administration of Galanin (1-15) and the antidepressant fluoxetine was found to reduce the elevated blood levels of corticosterone. nih.gov

In other studies, infusion of galanin into the paraventricular nucleus (PVN) of the hypothalamus in rats attenuated stress-induced ACTH secretion. researchgate.net However, in humans, galanin infusion did not significantly modify spontaneous ACTH and cortisol secretion. nih.gov

The following table summarizes the effects of Galanin (1-15) on stress hormone levels in rats.

| Hormone | Experimental Model | Effect of Galanin (1-15) | Reference |

| Corticosterone | Olfactory bulbectomized rats | Reduction of elevated levels (in combination with fluoxetine) | nih.gov |

| ACTH | Rats exposed to ether stress | Attenuation of stress-induced secretion | researchgate.net |

Involvement in Inflammatory Processes (e.g., uterine inflammation)

Galanin is involved in the regulation of inflammatory processes, including in the uterus. In a pig model of uterine inflammation induced by E. coli, the inflammation was found to reduce the expression of the GALR1 galanin receptor protein in the myometrium. nih.govmdpi.com Galanin itself was observed to have a modulatory effect on the contractility of the inflamed uterus. nih.govmdpi.com These findings suggest that galanin and its receptors participate in the regulation of uterine function during inflammation. nih.govmdpi.com

Interaction with Immune System (e.g., thymocytes)

Galanin and its receptors are expressed in various immune cells, indicating a role in immune regulation. nih.gov In immature rats, galanin has been shown to exert antiproliferative and proapoptotic effects on thymocytes, the immune cells that mature in the thymus. researchgate.net This suggests that galanin may play a role in the autocrine/paracrine functional regulation of the immune system. researchgate.net The expression of galanin, GALR1, and GALR3 mRNAs has been detected in the thymus cortex of immature rats. researchgate.net

Research Methodologies and Animal Models for Galanin 1 15 Studies

In Vitro Approaches

In vitro methodologies are fundamental to characterizing the direct cellular and tissue-level effects of Galanin (1-15), providing a controlled environment to study receptor binding, signaling pathways, and physiological responses.

Isolated Tissue Preparations (e.g., rat pancreatic islets, gastric fundus strips, heart muscle)

Isolated tissue preparations provide a more integrated physiological system to study the effects of Galanin (1-15) while still maintaining an in vitro setting.

Rat Pancreatic Islets: A significant body of research has focused on the role of galanin and its fragments in regulating insulin (B600854) secretion. Studies using isolated pancreatic islets from rats have demonstrated that Galanin (1-15) can inhibit glucose-induced insulin secretion. nih.govresearchgate.net This suggests a direct action on the beta-cells within the islets. researchgate.net These experiments are typically conducted by incubating the isolated islets with varying glucose concentrations in the presence or absence of Galanin (1-15) and its analogues, followed by measurement of insulin levels in the surrounding medium. nih.gov

Gastric Fundus Strips: The contractile properties of Galanin (1-15) on smooth muscle have been investigated using isolated longitudinal muscle strips from the rat gastric fundus. nih.govkisti.re.kr In these preparations, Galanin (1-15) has been shown to evoke concentration-dependent contractions. nih.gov The experimental setup involves suspending the tissue strips in an organ bath and measuring isometric contractions in response to the application of the peptide. Such studies have helped to characterize the potency and efficacy of Galanin (1-15) and its analogues on gastrointestinal smooth muscle. nih.govscite.ai

Heart Muscle: The direct effects of galanin peptides on cardiac function have been explored in isolated heart muscle preparations. While much of the research has focused on the full-length galanin peptide, there is evidence that galanin receptors are expressed in the heart. nih.gov Studies on isolated guinea pig papillary muscle have shown that galanin can exert a positive inotropic action. nih.gov More recent research has begun to investigate the cardioprotective effects of N-terminal galanin fragments, such as Galanin (2-15), in the context of ischemia/reperfusion injury in isolated perfused rat hearts. nih.govresearchgate.net

In Vivo Animal Models

In vivo studies are essential for understanding the integrated physiological and behavioral effects of Galanin (1-15) in a whole-organism context.

Rodent Models (Rat, Mouse)

Rodent models, particularly rats and mice, are the most commonly used animal models for in vivo investigations of Galanin (1-15).

Wistar Rats: Wistar rats have been utilized in studies investigating the role of Galanin (1-15) in various physiological processes. For example, research on isolated pancreatic islets from Wistar rats has been instrumental in demonstrating the inhibitory effects of Galanin (1-15) analogues on glucose-induced insulin secretion. nih.govresearchgate.net Additionally, Wistar rats have been used in cardiovascular studies, where central administration of Galanin (1-15) has been shown to influence the baroreceptor reflex. nih.govovid.comnih.gov

Sprague-Dawley Rats: Sprague-Dawley rats are another frequently used strain in Galanin (1-15) research. They have been employed in electrophysiological studies of hippocampal neurons, which have provided evidence for a Galanin (1-15)-selective receptor. pnas.org Furthermore, Sprague-Dawley rats have been used in behavioral studies to investigate the role of Galanin (1-15) in anxiety and depression-like behaviors, as well as its interaction with antidepressant medications. nih.govsemanticscholar.orgmdpi.com

Interactive Data Table: Summary of Research Findings for Galanin (1-15)

| Research Area | Model System | Key Findings | Citation |

| Receptor Binding | Transfected CHO and HEK cell lines | Allows for characterization of binding to specific GalR subtypes. | diva-portal.orgtandfonline.com |

| Insulin Secretion | Isolated rat pancreatic islets (Wistar) | Inhibits glucose-induced insulin secretion. | nih.govresearchgate.net |

| Smooth Muscle Contraction | Rat gastric fundus strips | Evokes concentration-dependent contractions. | nih.govkisti.re.kr |

| Neuronal Activity | Rat hippocampal CA3 neurons (Sprague-Dawley) | Induces dose-dependent hyperpolarization. | pnas.orgnih.gov |

| Cardiovascular Regulation | Wistar rats | Modulates the baroreceptor reflex. | nih.gov |

| Behavior | Sprague-Dawley rats | Implicated in anxiety and depression-like behaviors. | nih.govsemanticscholar.org |

Genetically Engineered Mouse Models (e.g., GalR1 knockout mice)

Genetically engineered mouse models, particularly those with targeted deletions of galanin receptors, have been instrumental in elucidating the physiological roles of galanin and its fragments. Galanin receptor 1 (GalR1) knockout (KO) mice, for instance, have provided significant insights into the involvement of this receptor in various physiological processes.

Studies using GalR1 KO mice have demonstrated altered responses to high-fat diets and glucose challenges. These mice show impaired adaptation to a high-fat diet, leading to increased food intake and weight gain initially. nih.gov Additionally, GalR1 KO mice exhibit relative hyperglycemia in the fed state and after a glucose challenge, suggesting a role for GalR1 in glucose homeostasis. nih.gov

In the context of neurological function, GalR1 KO mice have been shown to have a more severe seizure phenotype in certain models of epilepsy. frontiersin.org This suggests a neuroprotective role for GalR1 signaling. Furthermore, the absence of GalR1 has been linked to increased anxiety-like behaviors in the elevated plus-maze test. nih.gov

The use of GalR1 KO mice has also been crucial in understanding the role of this receptor in seizure-induced neuronal death. Research has shown that a reduction in GalR1 expression in a mouse strain normally resistant to kainate-induced neuronal injury renders them susceptible to excitotoxic damage. plos.org This highlights the importance of GalR1 in protecting neurons from excitotoxicity.

These findings underscore the value of genetically engineered mouse models in dissecting the specific functions of galanin receptor subtypes in response to Galanin (1-15) and other endogenous ligands.

Behavioral Paradigms for Anxiety, Depression, Learning, and Memory

A variety of behavioral paradigms are employed to investigate the effects of Galanin (1-15) on complex behaviors such as anxiety, depression, learning, and memory in rodent models. These standardized tests allow researchers to assess the behavioral consequences of manipulating the galanin system.

Anxiety and Depression-Related Behaviors:

Forced Swimming Test (FST) and Tail Suspension Test (TST): These are common models used to screen for antidepressant-like activity. In these tests, immobility is interpreted as a state of behavioral despair. Studies have shown that Galanin (1-15) can induce strong depression-like effects in these paradigms. scienceopen.comoup.com

Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. A reluctance to explore the center of the open field is often interpreted as anxiogenic-like behavior. Galanin (1-15) has been observed to induce anxiogenic-like effects in this test. nih.govscienceopen.com

Light/Dark Test: This paradigm is also used to measure anxiety-like behavior, based on the natural aversion of rodents to brightly lit areas.

Learning and Memory:

While the provided search results focus more on anxiety and depression, the involvement of galanin in learning and memory is a significant area of research. biosynth.com

Recent studies have explored the potential of Galanin (1-15) in combination with antidepressant drugs. For instance, Galanin (1-15) has been shown to enhance the antidepressant-like effects of fluoxetine (B1211875) and escitalopram (B1671245) in animal models of depression, such as the olfactory bulbectomy (OBX) rat model. nih.govmdpi.comnih.gov These findings suggest a potential for new augmentation strategies in the treatment of depression. nih.govnih.gov

The table below summarizes key findings from behavioral studies involving Galanin (1-15).

Interactive Data Table: Behavioral Effects of Galanin (1-15)

| Behavioral Test | Observed Effect of Galanin (1-15) | Interpretation | References |

|---|---|---|---|

| Forced Swimming Test | Increased immobility | Depression-like behavior | scienceopen.comoup.com |

| Tail Suspension Test | Increased immobility | Depression-like behavior | scienceopen.com |

| Open Field Test | Decreased time in the central square | Anxiogenic-like behavior | nih.govscienceopen.com |

| Light/Dark Test | Anxiogenic-like effects | Anxiogenic-like behavior | scienceopen.com |

Models for Cardiovascular and Gastrointestinal Research

Cardiovascular Research:

Animal models have been critical in understanding the complex cardiovascular effects of Galanin (1-15). In rats, intracisternal injections of Galanin (1-15) produce a transient vasopressor response followed by a decrease in mean arterial pressure, accompanied by tachycardia. nih.gov The cardiovascular actions of Galanin (1-15) are multifaceted and appear to involve interactions with other receptor systems, including β-adrenergic receptors. nih.gov

Gastrointestinal Research:

In the gastrointestinal (GI) tract, galanin is known to regulate motility and secretion. nih.gov Studies utilizing isolated smooth muscle cells from guinea pigs and dogs have shown that galanin can induce both contraction and relaxation, suggesting the involvement of distinct galanin receptors. nih.gov The expression of GalR1 and GalR2 mRNAs has been detected throughout the GI tract, with the highest levels of GalR1 in the large intestine and GalR2 in the stomach. cas.cz This differential distribution supports the idea that various effects of galanin are mediated by the activation of multiple receptor subtypes. cas.cz

Porcine Models

The pig was the species from which galanin was first isolated, specifically from the upper small intestine. frontiersin.org Consequently, porcine models have been valuable in galanin research. The N-terminal fragment (1-15) of galanin is highly conserved across most species, including pigs and rats. oncotarget.com

Studies using porcine models have been particularly important in understanding the role of galanin in the gastrointestinal tract and in metabolic regulation. For instance, research on porcine myenteric and submucosal neurons has provided insights into the distribution and potential functions of galanin in the enteric nervous system. frontiersin.org Furthermore, studies on isolated rat pancreatic islets have shown that porcine galanin and its (1-15) fragment inhibit glucose-induced insulin secretion. if-pan.krakow.pljpp.krakow.pl

Other Mammalian Models (e.g., Guinea Pig)

The guinea pig has been a frequently used model in galanin research, particularly for investigating its effects on the gastrointestinal and nervous systems.

In the gastrointestinal tract, studies on guinea pig ileum have demonstrated that galanin inhibits cholinergic transmission and reduces peristaltic efficiency, an effect partially mediated by GalR1. researchgate.net Additionally, research on isolated intestinal smooth muscle cells from guinea pigs has shown that galanin can induce contraction. nih.gov

In the context of the nervous system, electrophysiological studies on guinea pig hippocampal slices have revealed that galanin can inhibit the expression of long-term potentiation in CA1 neurons. pnas.org Furthermore, galanin has been found to exert a positive inotropic action in isolated guinea pig papillary muscle. nih.govoncotarget.com

The table below provides a summary of the applications of porcine and guinea pig models in Galanin (1-15) research.

Interactive Data Table: Porcine and Guinea Pig Models in Galanin (1-15) Research

| Animal Model | Area of Research | Key Findings | References |

|---|---|---|---|

| Porcine | Gastrointestinal Function | Galanin is widely distributed in the enteric nervous system. | frontiersin.org |

| Porcine | Metabolic Regulation | Porcine galanin and Galanin (1-15) inhibit glucose-induced insulin secretion in rat pancreatic islets. | if-pan.krakow.pljpp.krakow.pl |

| Guinea Pig | Gastrointestinal Motility | Galanin inhibits cholinergic transmission and induces smooth muscle contraction in the ileum. | nih.govresearchgate.net |

| Guinea Pig | Neurophysiology | Galanin inhibits long-term potentiation in hippocampal neurons. | pnas.org |

| Guinea Pig | Cardiovascular Function | Galanin has a positive inotropic effect on papillary muscle. | nih.govoncotarget.com |

Therapeutic Potential and Future Research Directions

Galanin (1-15) as a Lead Compound for Drug Discovery

The unique activity of Galanin (1-15) positions it as a promising starting point for the development of novel therapeutics. Its ability to elicit strong physiological responses, sometimes greater than the parent peptide, makes it an attractive scaffold for designing potent and selective drugs. dovepress.comnih.gov

A significant challenge and a key goal in galanin-related drug discovery is the development of ligands that are selective for a specific galanin receptor subtype (GalR1, GalR2, or GalR3). tandfonline.comnih.gov This is critical because the different receptors can mediate distinct or even opposing physiological effects. tandfonline.comtandfonline.com For example, in the context of mood disorders, activation of GalR1 and GalR3 is associated with depressive-like behaviors, whereas GalR2 activation appears to produce antidepressant effects. dovepress.comnih.gov